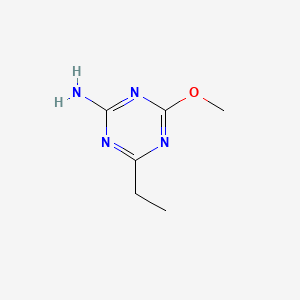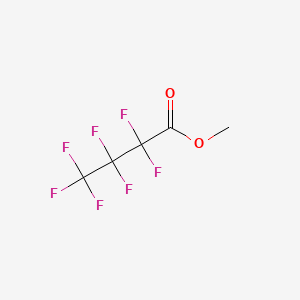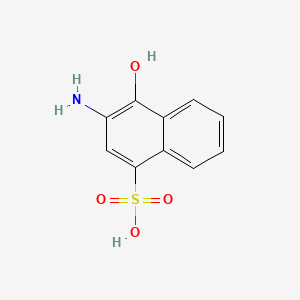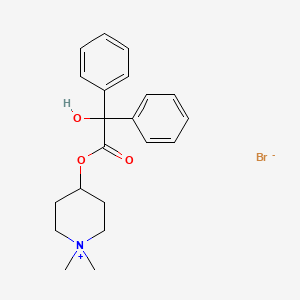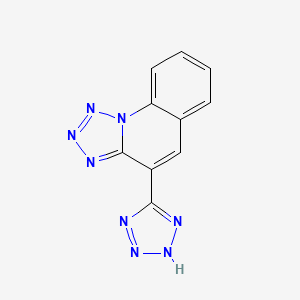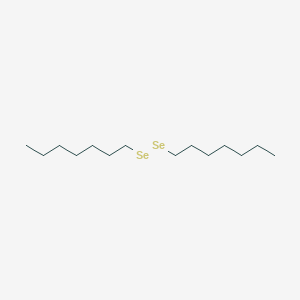
Heptyl Diselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl Diselenide is an organoselenium compound with the chemical formula ( \text{C}{14}\text{H}{30}\text{Se}_2 ) It is a member of the diselenide family, characterized by the presence of a selenium-selenium bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptyl Diselenide can be synthesized through several methods. One common approach involves the reaction of heptyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the resulting heptyl selenocyanate in an aqueous medium . This method is efficient and yields high purity products.
Another method involves the reduction of elemental selenium with sodium borohydride in the presence of heptyl bromide . This reaction typically occurs under mild conditions and produces diheptyldiselenide with good yields.
Industrial Production Methods
Industrial production of diheptyldiselenide often employs large-scale versions of the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl Diselenide undergoes various chemical reactions, including:
Reduction: It can be reduced to heptyl selenol using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions with alkyl halides to form heptyl selenides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products
Oxidation: Heptyl seleninic acid.
Reduction: Heptyl selenol.
Substitution: Heptyl selenides.
Wissenschaftliche Forschungsanwendungen
Heptyl Diselenide has several scientific research applications:
Wirkmechanismus
The mechanism of action of diheptyldiselenide involves its ability to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of various cellular pathways, including those involved in oxidative stress response . Heptyl Diselenide can also undergo redox cycling, which contributes to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl diselenide: Another diselenide compound with similar antioxidant properties.
Bis(2-hydroxyphenyl) diselenide: Known for its anti-inflammatory activity.
Bis(3-hydroxyphenyl) diselenide: Also exhibits strong anti-inflammatory properties.
Uniqueness
Heptyl Diselenide is unique due to its long alkyl chains, which can influence its solubility and reactivity compared to other diselenides. This structural feature makes it particularly useful in applications requiring hydrophobic selenium-containing compounds .
Eigenschaften
CAS-Nummer |
52056-09-4 |
|---|---|
Molekularformel |
C14H30Se2 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
1-(heptyldiselanyl)heptane |
InChI |
InChI=1S/C14H30Se2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
PIXYUVMEKOLNHH-UHFFFAOYSA-N |
SMILES |
CCCCCCC[Se][Se]CCCCCCC |
Kanonische SMILES |
CCCCCCC[Se][Se]CCCCCCC |
Synonyme |
diheptyl diselenide diheptyldiselenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





